molecular formula C12H9ClF3N3O2 B3041457 N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide CAS No. 299207-95-7

N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide

Cat. No.: B3041457
CAS No.: 299207-95-7
M. Wt: 319.67 g/mol
InChI Key: OQSNGDYVLGRPEN-UHFFFAOYSA-N
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Description

N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide is a complex organic compound characterized by its trifluoromethyl group and oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. The trifluoromethyl group is introduced using reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide. The phenyl ring is then functionalized with a chloroacetamide group under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: The biological applications of this compound include its use as a potential antimicrobial and antiproliferative agent. Studies have shown that derivatives of this compound exhibit promising activity against bacterial and fungal species, as well as cancer cell lines.

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: In the industry, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts unique properties to the materials, such as increased resistance to degradation and improved performance.

Mechanism of Action

The mechanism by which N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to these targets, leading to the inhibition of microbial growth or cancer cell proliferation. The exact pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness: N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide stands out due to its trifluoromethyl group, which provides enhanced stability and reactivity compared to similar compounds. This unique feature makes it particularly valuable in applications requiring robust chemical properties.

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c1-6-4-7(2-3-8(6)17-9(20)5-13)10-18-19-11(21-10)12(14,15)16/h2-4H,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSNGDYVLGRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide
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